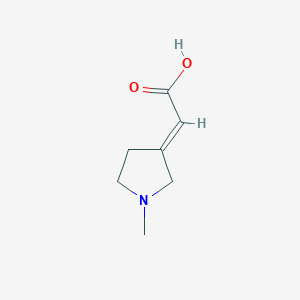
2-(1-Methylpyrrolidin-3-ylidene)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylpyrrolidin-3-ylidene)acetic acid is an organic compound with the molecular formula C7H11NO2. It is known for its unique structure, which includes a pyrrolidine ring with a methyl group and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylpyrrolidin-3-ylidene)acetic acid typically involves the reaction of pyrrolidine derivatives with acetic acid or its derivatives. One common method includes the condensation of 1-methylpyrrolidine with acetic anhydride under controlled conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process often includes purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methylpyrrolidin-3-ylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-(1-Methylpyrrolidin-3-ylidene)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(1-Methylpyrrolidin-3-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
- 2-(1-Methylpyrrolidin-3-yl)acetic acid
- 2-(1-Methylpyrrolidin-2-ylidene)acetic acid
- 2-(1-Methylpyrrolidin-4-ylidene)acetic acid
Comparison: 2-(1-Methylpyrrolidin-3-ylidene)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(2E)-2-(1-methylpyrrolidin-3-ylidene)acetic acid |
InChI |
InChI=1S/C7H11NO2/c1-8-3-2-6(5-8)4-7(9)10/h4H,2-3,5H2,1H3,(H,9,10)/b6-4+ |
InChI Key |
VKPXWZSTIPJRNN-GQCTYLIASA-N |
Isomeric SMILES |
CN1CC/C(=C\C(=O)O)/C1 |
Canonical SMILES |
CN1CCC(=CC(=O)O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B15257216.png)

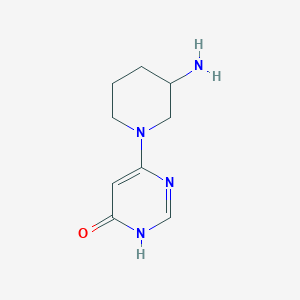
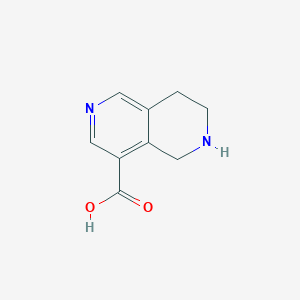
![3-(2-Aminoethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15257238.png)
![[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B15257244.png)
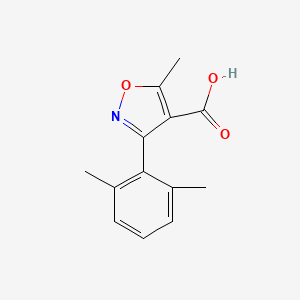
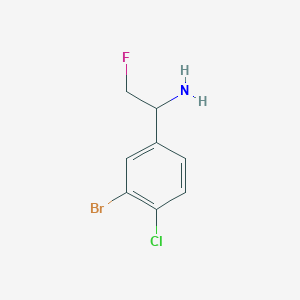
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridin-3-amine](/img/structure/B15257267.png)
![N-[(3-Formylphenyl)methyl]butanamide](/img/structure/B15257268.png)
![4-[(5-Methylthiophen-3-yl)methylidene]piperidine](/img/structure/B15257270.png)
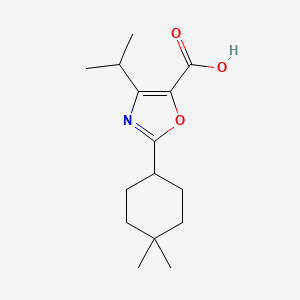
![3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]butanoic acid](/img/structure/B15257278.png)

